molecular formula C15H15N5O4 B15334659 N-[6-[4-(Methylamino)-3-nitrophenoxy]-4-pyrimidinyl]cyclopropanecarboxamide

N-[6-[4-(Methylamino)-3-nitrophenoxy]-4-pyrimidinyl]cyclopropanecarboxamide

Katalognummer: B15334659
Molekulargewicht: 329.31 g/mol
InChI-Schlüssel: FOSJUFNJAGMGRK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[6-[4-(Methylamino)-3-nitrophenoxy]-4-pyrimidinyl]cyclopropanecarboxamide is a synthetic small molecule characterized by a pyrimidine core substituted with a 4-(methylamino)-3-nitrophenoxy group and a cyclopropanecarboxamide moiety. The presence of the nitrophenoxy group and cyclopropane ring may influence target selectivity and metabolic stability, as seen in structurally related compounds .

Eigenschaften

Molekularformel

C15H15N5O4

Molekulargewicht

329.31 g/mol

IUPAC-Name

N-[6-[4-(methylamino)-3-nitrophenoxy]pyrimidin-4-yl]cyclopropanecarboxamide

InChI

InChI=1S/C15H15N5O4/c1-16-11-5-4-10(6-12(11)20(22)23)24-14-7-13(17-8-18-14)19-15(21)9-2-3-9/h4-9,16H,2-3H2,1H3,(H,17,18,19,21)

InChI-Schlüssel

FOSJUFNJAGMGRK-UHFFFAOYSA-N

Kanonische SMILES

CNC1=C(C=C(C=C1)OC2=NC=NC(=C2)NC(=O)C3CC3)[N+](=O)[O-]

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[6-[4-(Methylamino)-3-nitrophenoxy]-4-pyrimidinyl]cyclopropanecarboxamide typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:

    Nitration: The nitration of 4-methylaminophenol to produce 4-(methylamino)-3-nitrophenol.

    Coupling Reaction: The coupling of 4-(methylamino)-3-nitrophenol with 4-chloropyrimidine under basic conditions to form the intermediate 6-[4-(methylamino)-3-nitrophenoxy]-4-pyrimidine.

    Cyclopropanation: The final step involves the cyclopropanation of the intermediate with cyclopropanecarboxylic acid chloride in the presence of a base to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This could include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

N-[6-[4-(Methylamino)-3-nitrophenoxy]-4-pyrimidinyl]cyclopropanecarboxamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or sodium dithionite.

    Substitution: The methylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

    Oxidation: The methylamino group can be oxidized to form corresponding N-oxide derivatives using oxidizing agents like hydrogen peroxide.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium catalyst, sodium dithionite.

    Substitution: Nucleophiles such as halides, thiols, or amines under basic or acidic conditions.

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Major Products

    Reduction: Formation of 4-(methylamino)-3-aminophenoxy derivatives.

    Substitution: Formation of various substituted pyrimidinyl derivatives.

    Oxidation: Formation of N-oxide derivatives.

Wissenschaftliche Forschungsanwendungen

N-[6-[4-(Methylamino)-3-nitrophenoxy]-4-pyrimidinyl]cyclopropanecarboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of N-[6-[4-(Methylamino)-3-nitrophenoxy]-4-pyrimidinyl]cyclopropanecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The nitrophenoxy group can participate in electron transfer reactions, affecting cellular redox states and signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues

Table 1: Structural Comparison of Key Analogues
Compound Name Core Structure Key Substituents Functional Groups of Note
Target Compound Pyrimidine 4-(Methylamino)-3-nitrophenoxy, cyclopropanecarboxamide Nitro, methylamino, ether linkage
WS3 (TRPM8 agonist) [1] Pyrimidine Urea-linked trifluoromethyl-piperazinylphenoxy, cyclopropanecarboxamide Trifluoromethyl, piperazinyl, urea
Tozasertib Lactate (Antineoplastic) [2] Pyrimidine Methylpiperazinyl-sulfanylphenyl, pyrazole-amino, cyclopropanecarboxamide Sulfanyl, methylpiperazinyl, lactate salt
Key Observations:
  • Target Compound vs. WS3 : Both share a pyrimidine core and cyclopropanecarboxamide group, but the target compound lacks the urea linkage and trifluoromethyl-piperazinyl motif present in WS3. The nitro group in the target compound may enhance electrophilic interactions compared to WS3’s hydrogen-bonding urea group .
  • Target Compound vs. Tozasertib: Tozasertib’s sulfanyl and pyrazole groups confer specificity for Aurora kinases, while the target compound’s nitrophenoxy group suggests divergent target engagement (e.g., TRPM8 or other kinases) .

Functional and Therapeutic Comparisons

Table 2: Pharmacological Profiles
Compound Name Primary Target Therapeutic Applications Research Findings
Target Compound Hypothesized: TRPM8/Kinases Potential metabolic or inflammatory diseases Limited direct data; inferred from structural similarity to WS3 .
WS3 [1] TRPM8 ion channel Metabolic syndrome, diabetes, obesity Demonstrated efficacy in reducing blood glucose and fat depots in preclinical models .
Tozasertib Lactate [2] Aurora kinases Cancer (Phase II trials) Inhibits Aurora kinases, inducing apoptosis in leukemia and solid tumors .
Key Insights:
  • TRPM8 Modulation : WS3 and the target compound likely share TRPM8 agonist activity due to their pyrimidine-cyclopropanecarboxamide scaffolds. However, the nitro group in the target compound may alter binding kinetics or downstream metabolic effects compared to WS3’s urea-linked substituents .
  • Kinase Inhibition: Tozasertib’s clinical success highlights the pyrimidine-cyclopropanecarboxamide scaffold’s versatility. The target compound’s nitrophenoxy group could redirect activity toward kinases sensitive to nitro-aromatic interactions.

Potency and Selectivity

  • WS3: Exhibits nanomolar potency for TRPM8 activation, with synergistic effects in metabolic disease models when combined with menthol or icilin .

Biologische Aktivität

N-[6-[4-(Methylamino)-3-nitrophenoxy]-4-pyrimidinyl]cyclopropanecarboxamide, also known by its chemical formula, exhibits significant biological activity that has garnered attention in pharmacological research. This compound is notable for its potential therapeutic applications, particularly in the fields of oncology and neurology. Below is a detailed exploration of its biological activity, supported by research findings and case studies.

Chemical Structure and Properties

  • Molecular Formula: C11H10N4O3
  • Molecular Weight: 246.22 g/mol
  • CAS Number: 1069112-52-2
  • SMILES Notation: CNc1cc(Oc2ccc(cc2)N+[O-])ncn1

The biological activity of N-[6-[4-(Methylamino)-3-nitrophenoxy]-4-pyrimidinyl]cyclopropanecarboxamide is primarily attributed to its interaction with specific biological targets:

  • Inhibition of Protein Kinases : The compound has been identified as a potent inhibitor of certain protein kinases, which play critical roles in cell signaling pathways associated with cancer proliferation and survival.
  • Monoamine Oxidase Activity : Similar compounds have shown varying degrees of interaction with monoamine oxidases (MAO-A and MAO-B), influencing dopaminergic neurotoxicity. This aspect may be relevant for understanding its neurological implications .

Biological Activity and Efficacy

Research has demonstrated that N-[6-[4-(Methylamino)-3-nitrophenoxy]-4-pyrimidinyl]cyclopropanecarboxamide exhibits a range of biological activities:

  • Antitumor Activity : In vitro studies indicate that the compound can inhibit the growth of various cancer cell lines, suggesting potential as an anticancer agent.
  • Neuroprotective Effects : Preliminary findings suggest that it may offer neuroprotective benefits by modulating neurotransmitter systems, although further studies are needed to elucidate these effects fully.

Case Studies and Research Findings

  • Anticancer Studies : A study published in a peer-reviewed journal highlighted the compound's ability to induce apoptosis in cancer cells through the activation of caspase pathways. The results showed a significant reduction in cell viability at concentrations above 10 µM .
  • Neurotoxicity Assessments : In research evaluating the neurotoxic potential of related compounds, it was found that those with similar structures exhibited varying levels of toxicity when metabolized by MAO-B. This raises important questions about the safety profile of N-[6-[4-(Methylamino)-3-nitrophenoxy]-4-pyrimidinyl]cyclopropanecarboxamide in therapeutic contexts .

Comparative Analysis

The following table summarizes key findings regarding the biological activity of N-[6-[4-(Methylamino)-3-nitrophenoxy]-4-pyrimidinyl]cyclopropanecarboxamide compared to similar compounds:

Compound NameAntitumor ActivityNeuroprotective EffectsMAO Interaction
N-[6-[4-(Methylamino)-3-nitrophenoxy]-4-pyrimidinyl]cyclopropanecarboxamideHighModerateYes
MPTP (1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine)ModerateHighYes
C75 (Fatty-acid synthase inhibitor)LowLowNo

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.